![molecular formula C18H18Cl2 B12284011 1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)
1,1'-Cyclohexylidenebis[4-chlorobenzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Cyclohexylidenebis[4-chlorobenzene] is a chemical compound with the molecular formula C18H18Cl2 . It is characterized by the presence of a cyclohexylidene group bridging two chlorobenzene rings.
Méthodes De Préparation
The synthesis of 1,1’-Cyclohexylidenebis[4-chlorobenzene] typically involves the reaction of cyclohexanone with 4-chlorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where cyclohexanone is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,1’-Cyclohexylidenebis[4-chlorobenzene] undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzene rings can participate in nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups that activate the ring towards nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The cyclohexylidene group can undergo addition reactions with various reagents, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen peroxide (H2O2) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Cyclohexylidenebis[4-chlorobenzene] has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,1’-Cyclohexylidenebis[4-chlorobenzene] exerts its effects depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
1,1’-Cyclohexylidenebis[4-chlorobenzene] can be compared with other similar compounds such as:
Chlorobenzene: A simpler compound with a single chlorobenzene ring.
1,4-Dichlorobenzene: Contains two chlorine atoms on a single benzene ring.
1,1’-Cyclohexylidenebis[4-aminobenzene]: Similar structure but with amino groups instead of chlorine.
The uniqueness of 1,1’-Cyclohexylidenebis[4-chlorobenzene] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C18H18Cl2 |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C18H18Cl2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13H2 |
Clé InChI |
GWIPAXDGLFSLJE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12283929.png)
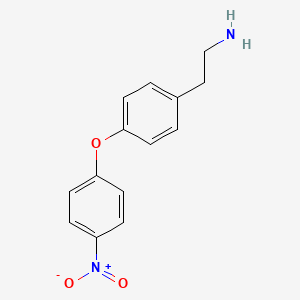
![2-Pyridinecarboxylic acid, 6,6'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(methylene)]bis-](/img/structure/B12283943.png)

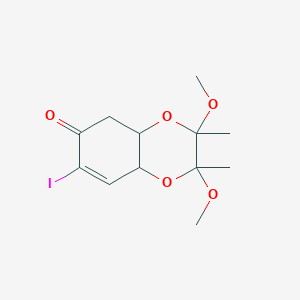
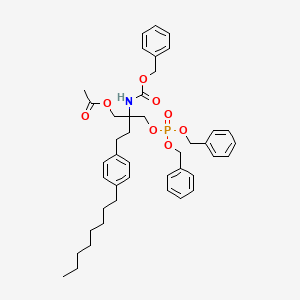
![5-Bromo-2,4-dichloro-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12283961.png)
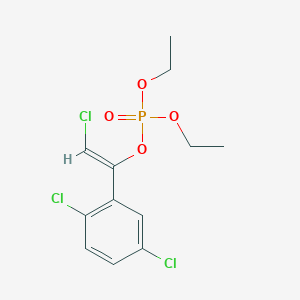
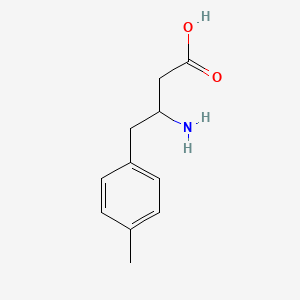

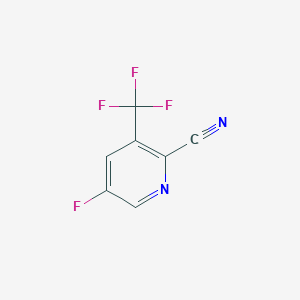
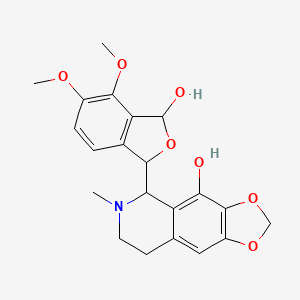
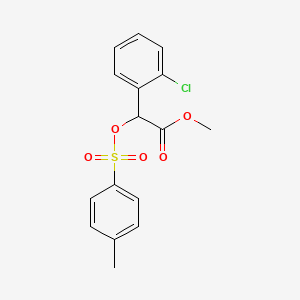
![2,10,13,17-Tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12284014.png)
